molecular formula C6H11ClN2S B15145711 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride

Cat. No.: B15145711
M. Wt: 178.68 g/mol
InChI Key: FRJGFUHUNLAJRE-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10N2S·HCl. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting ethanamine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The thiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • Thiamine hydrochloride (Vitamin B1)
  • N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate

Comparison: 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to thiamine hydrochloride, it lacks the vitamin activity but retains the thiazole core, making it useful in different biochemical contexts. The presence of the ethanamine moiety also differentiates it from other thiazole derivatives, providing unique reactivity and application potential .

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H

InChI Key

FRJGFUHUNLAJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C)N.Cl

Origin of Product

United States

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